5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide
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Description
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide, also known as A-867744, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Drug Design
The scientific research applications of 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide are predominantly focused on its synthesis and potential as a precursor or active ingredient in drug design. This compound is structurally related to chlorantraniliprole, a ryanodine receptor activator used as an insecticide. Studies highlight the synthesis processes and applications in creating compounds with potential biological activity.
Antitumor Agents : The compound's structural analogs have been explored for their selective cytotoxicity under hypoxic conditions, a characteristic beneficial for targeting hypoxic tumor cells, thereby contributing to the design of hypoxia-selective antitumor agents (B. Palmer et al., 1996).
Crystal Engineering : The compound's framework is suitable for crystal engineering, where hydrogen bonds and halogen bonds play significant roles. This aspect is crucial for designing materials with specific crystalline properties and interactions, which could be relevant for pharmaceutical formulations (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Antidiabetic Agents : Derivatives of the compound have been synthesized and tested for antidiabetic activity, demonstrating the potential for the development of new therapeutic agents targeting diabetes through inhibition of enzymes like α-glucosidase (Samridhi Thakral et al., 2020).
properties
IUPAC Name |
5-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-10-3-5-13(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-12(18)4-6-15(14)24(26)27/h3-8H,9H2,1-2H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFBBQGUARKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide |
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